molecular formula C26H21NO3S B281677 N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide

Numéro de catalogue: B281677
Poids moléculaire: 427.5 g/mol
Clé InChI: ZVIOPFPWHPKWNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide, also known as TH-302, is a small molecule drug that has gained significant attention in the field of cancer research. TH-302 is a prodrug that is activated under hypoxic conditions, making it a promising candidate for cancer therapy. In

Mécanisme D'action

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide is a prodrug that is activated under hypoxic conditions. Once inside the hypoxic tumor environment, this compound is metabolized to form a cytotoxic alkylating agent that can induce DNA damage and cell death. The hypoxia-specific activation of this compound makes it an attractive candidate for cancer therapy as it can selectively target cancer cells while minimizing damage to normal tissues.
Biochemical and Physiological Effects:
This compound has been shown to have significant antitumor activity in preclinical studies. It has been demonstrated to induce tumor regression in various animal models of cancer, including pancreatic cancer, breast cancer, and glioblastoma. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide is its hypoxia-specific activation, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It requires a hypoxic environment for activation, which can be challenging to replicate in vitro. Additionally, this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide research. One area of interest is the development of new prodrugs that can be activated under different conditions, such as acidic or enzymatic environments. Another area of interest is the combination of this compound with other cancer therapies to enhance its efficacy. Additionally, there is ongoing research to identify biomarkers that can predict patient response to this compound, which could help to personalize cancer treatment. Finally, there is interest in exploring the potential of this compound in combination with immunotherapy, as it may enhance the immune response to cancer cells.

Méthodes De Synthèse

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide can be synthesized using a multi-step process that involves the reaction of 2-naphthalenesulfonyl chloride with 2-methyl-1,4-naphthoquinone to form the intermediate product, which is then reacted with 4-hydroxy-2-methylquinoline to obtain this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Applications De Recherche Scientifique

N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide has been extensively studied for its potential as a cancer therapy. It has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer, including pancreatic cancer, soft tissue sarcoma, and glioblastoma. This compound is unique in that it is activated under hypoxic conditions, which are commonly found in solid tumors. This makes it a promising candidate for cancer therapy as it can selectively target cancer cells while sparing normal cells.

Propriétés

Formule moléculaire

C26H21NO3S

Poids moléculaire

427.5 g/mol

Nom IUPAC

N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C26H21NO3S/c28-31(29,19-14-13-17-7-1-2-8-18(17)15-19)27-24-16-23-21-10-5-6-12-25(21)30-26(23)22-11-4-3-9-20(22)24/h1-4,7-9,11,13-16,27H,5-6,10,12H2

Clé InChI

ZVIOPFPWHPKWNY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5

SMILES canonique

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.